
tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate
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Overview
Description
Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate typically involves the reaction of 6-acetyl-5-chloropyridine with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution on the chloropyridine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the acetyl group or to modify the pyridine ring.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while nucleophilic substitution on the chloropyridine can result in various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The acetyl and chloropyridine groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
6-acetyl-5-chloropyridine: The parent compound without the carbamate group.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate is unique due to the combination of its functional groups, which provide specific reactivity and potential applications not found in simpler compounds. The presence of both the acetyl and chloropyridine moieties allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C12H15ClN2O3 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(16)10-9(13)5-8(6-14-10)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,17) |
InChI Key |
ODKDUNICKFYNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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